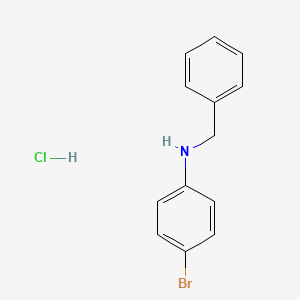
N-Benzyl-4-bromoaniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Benzyl-4-bromoaniline hydrochloride” is a chemical compound used in scientific research. It is a derivative of 4-Bromoaniline, which is a brominated derivative of aniline . This compound can be used in the synthesis of various organic molecules through catalytic processes .
Synthesis Analysis
The synthesis of “N-Benzyl-4-bromoaniline hydrochloride” could involve several steps. One possible method could be a multistep synthesis involving nitration, conversion from the nitro group to an amine, and bromination . Another method could involve the use of a water-soluble calix 4resorcinarene sulfonic acid as a reusable multifunctional catalyst for the dehydrative amination of alcohols in water .Molecular Structure Analysis
The molecular formula of “N-Benzyl-4-bromoaniline hydrochloride” is C13H13BrClN . It has an average mass of 298.606 Da and a monoisotopic mass of 296.991974 Da .Chemical Reactions Analysis
“N-Benzyl-4-bromoaniline hydrochloride” could be involved in various chemical reactions. For instance, 4-Bromoaniline, a related compound, can be used as a starting material for the preparation of various chemical intermediates . It can also be used in the surface functionalization of carbon nanotubes via the preparation of 4-bromo benzenediazonium derivatives .Physical And Chemical Properties Analysis
4-Bromoaniline, a related compound, is described as gray-brown crystals with a peculiar odor . When dissolved in water, it acts as a mild base and reacts with acids and powerful oxidizing agents .Scientific Research Applications
- Notably, N-Benzyl-4-bromoaniline hydrochloride exhibits compatibility with electron-rich aromatic substrates, overcoming limitations seen with other reagents .
- Researchers successfully demonstrated this method on a pharmaceutically relevant intermediate, achieving a 91% yield and a PMB-Br space–time yield of 1.27 kg L^(-1) h^(-1) .
- These reactions efficiently form C-C bonds, making N-Benzyl-4-bromoaniline hydrochloride relevant in organic synthesis .
- These ligands find applications in dihydroxylation of alkenes, a valuable transformation in organic chemistry .
Photochemical Benzylic Bromination
P-Methoxybenzyl (PMB) Protection
Heck Cross-Coupling Reactions
Asymmetric Ligand Synthesis
Investigation of Chemical Reactions
Safety and Hazards
properties
IUPAC Name |
N-benzyl-4-bromoaniline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKVAOAGKOQDAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

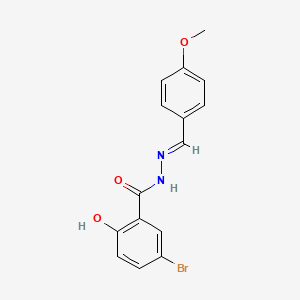
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B2717724.png)

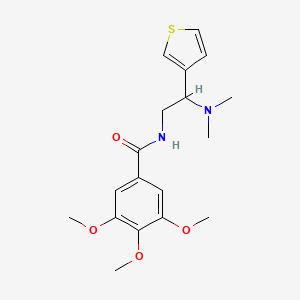
![N-(3-chloro-4-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)
![6-isopropyl-N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2717731.png)
![3-[2-(4-Fluoro-phenyl)-ethyl]-2-mercapto-7-methyl-5,6,7,8-tetrahydro-3H-benzo[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2717734.png)
![[2-(2-Methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2717736.png)
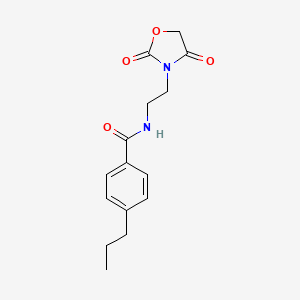
![2-Chloro-N-[4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutyl]acetamide](/img/structure/B2717739.png)
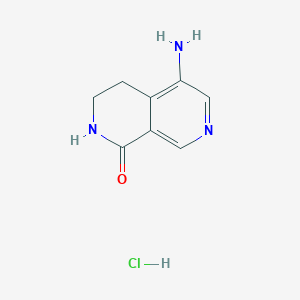
![2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2717743.png)

![[4-(6-Methoxy-1,3-benzothiazol-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2717745.png)